1-(4-Bromophenyl)-5-methyl-1,4-diazepane
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Overview
Description
1-(4-Bromophenyl)-5-methyl-1,4-diazepane is an organic compound featuring a bromophenyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 4-bromobenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(4-Fluorophenyl)-5-methyl-1,4-diazepane: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
1-(4-Iodophenyl)-5-methyl-1,4-diazepane: The presence of iodine can significantly alter the compound’s reactivity and interaction with biological targets.
Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric properties, making it distinct from its halogenated analogs. These properties can influence its reactivity and interaction with biological systems, potentially leading to unique pharmacological profiles .
Properties
Molecular Formula |
C12H17BrN2 |
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Molecular Weight |
269.18 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methyl-1,4-diazepane |
InChI |
InChI=1S/C12H17BrN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3 |
InChI Key |
NQYACBAJLRDBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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